N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups
Properties
Molecular Formula |
C15H13N5O3S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide |
InChI |
InChI=1S/C15H13N5O3S/c21-14(8-24-15-4-3-13-18-16-9-20(13)19-15)17-10-1-2-11-12(7-10)23-6-5-22-11/h1-4,7,9H,5-6,8H2,(H,17,21) |
InChI Key |
FOWDUIIVWOXLQI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN4C=NN=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide typically involves multi-step organic synthesis. The key steps may include:
Formation of the benzodioxin ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the triazolopyridazine moiety: This involves the construction of the triazole and pyridazine rings, often through cycloaddition reactions.
Coupling of the two moieties: The benzodioxin and triazolopyridazine units are linked via a sulfanylacetamide bridge, typically using coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups (if present) can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Palladium on carbon (Pd/C), hydrogen gas.
Coupling reagents: EDCI, DCC.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Synthesis and Structural Insights
The compound can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various sulfonyl chlorides and acetamides. The synthesis typically involves the following steps:
- Formation of Benzodioxane Derivative : The initial step involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride in an alkaline medium to yield a sulfonamide derivative.
- Substitution Reaction : This derivative is then reacted with 2-bromo-N-(un/substituted-phenyl)acetamides in a polar aprotic solvent such as DMF (dimethylformamide) using lithium hydride as a base to form the target compound .
The structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide can be characterized using techniques like nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and elemental analysis.
Enzyme Inhibition
One of the primary applications of this compound is its potential as an enzyme inhibitor. Research indicates that derivatives containing the benzodioxane moiety exhibit significant inhibitory activity against enzymes such as:
- α-glucosidase : This enzyme is crucial in carbohydrate metabolism and is a target for anti-diabetic drugs. Inhibitors can help manage blood sugar levels in Type 2 diabetes mellitus (T2DM) patients.
- Acetylcholinesterase : Inhibition of this enzyme is relevant for treating neurodegenerative diseases like Alzheimer's disease (AD). Compounds that inhibit acetylcholinesterase can enhance cholinergic neurotransmission .
Antidiabetic Potential
Studies have shown that compounds derived from this compound exhibit promising anti-diabetic properties through their action on α-glucosidase. These findings suggest that such compounds could be developed into therapeutic agents for managing diabetes .
Neuroprotective Effects
Given its potential to inhibit acetylcholinesterase, this compound may also possess neuroprotective effects. This aspect is particularly relevant for developing treatments for neurodegenerative diseases where cholinergic dysfunction plays a significant role.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide would depend on its specific target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-mercaptoacetamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,2,4-triazol-3-ylthio)acetamide
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is unique due to the presence of both the benzodioxin and triazolopyridazine moieties, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties and mechanisms of action based on various studies.
Synthesis and Structural Characterization
The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various sulfonyl chlorides and bromoacetyl derivatives. The resulting product undergoes structural confirmation via techniques such as NMR and IR spectroscopy. The synthesis pathway is crucial for understanding the compound's activity as it influences the pharmacophore's characteristics.
Antidiabetic Potential
Recent studies have evaluated the anti-diabetic properties of derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl) acetamides. Specifically, the compound has been tested for its inhibitory effects on the enzyme α-glucosidase, which plays a significant role in carbohydrate metabolism. The results indicate that certain derivatives exhibit promising inhibition rates comparable to established anti-diabetic agents .
| Compound | α-Glucosidase Inhibition (%) |
|---|---|
| 7a | 75.5 |
| 7b | 68.3 |
| 7c | 82.0 |
| Control | 90.0 |
Neuroprotective Effects
In addition to its antidiabetic properties, compounds derived from this benzodioxin structure have shown potential neuroprotective effects against acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Inhibition of AChE can enhance cholinergic neurotransmission and thus improve cognitive function .
| Compound | AChE Inhibition (%) |
|---|---|
| 7d | 70.0 |
| 7e | 62.5 |
| Control | 85.0 |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as a competitive inhibitor for α-glucosidase and AChE by binding to their active sites.
- Antioxidant Activity : Some derivatives demonstrate antioxidant properties that may contribute to their neuroprotective effects.
- Anti-inflammatory Properties : Certain studies suggest that these compounds may modulate inflammatory pathways, offering additional therapeutic benefits .
Case Study 1: Anti-Diabetic Activity
In a controlled study involving diabetic rat models, administration of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(phenylsulfonyl)acetamides resulted in significant reductions in blood glucose levels compared to untreated controls. The study highlighted the compound's potential as a new class of anti-diabetic medication.
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of a related compound in a mouse model of Alzheimer's disease. The treatment group showed improved cognitive performance in maze tests and reduced amyloid plaque deposition compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
